molecular formula C6H7ClN2O B582020 5-Chloro-2-methoxypyridin-3-amine CAS No. 886373-70-2

5-Chloro-2-methoxypyridin-3-amine

Cat. No. B582020
M. Wt: 158.585
InChI Key: YOVZLBYUUJGCEB-UHFFFAOYSA-N
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Description

“5-Chloro-2-methoxypyridin-3-amine” is a chemical compound with the molecular formula C6H7ClN2O . It is a solid substance and is used in laboratory chemicals .


Synthesis Analysis

While specific synthesis methods for “5-Chloro-2-methoxypyridin-3-amine” were not found, similar compounds such as “2-Chloro-5-methoxypyridin-3-amine” have been synthesized using various methods . For instance, one approach involves the use of microwave-assisted one-pot Ugi-type multi-component reactions .


Molecular Structure Analysis

The molecular structure of “5-Chloro-2-methoxypyridin-3-amine” consists of a pyridine ring with a chlorine atom at the 5th position, a methoxy group at the 2nd position, and an amine group at the 3rd position .


Chemical Reactions Analysis

While specific chemical reactions involving “5-Chloro-2-methoxypyridin-3-amine” were not found, similar compounds have been involved in various chemical reactions. For example, “5-Methoxypyridin-3-amin” has been used in palladium-catalyzed Hiyama cross-coupling and Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

Chemical Synthesis and Intermediate Applications

5-Chloro-2-methoxypyridin-3-amine serves as a critical intermediate in various chemical syntheses, especially in the creation of complex molecules for pharmaceutical and biological research. A notable application involves its role in the rearrangements during the amination of halopyridines, which presumably involves pyridyne intermediates. This process is fundamental in the synthesis of diverse aminopyridines, which are compounds of interest in medicinal chemistry due to their potential therapeutic applications (Pieterse & Hertog, 2010).

Crystal Structure Analysis

The compound has also been utilized in crystal structure analysis, providing insights into molecular interactions and stability critical for the development of new materials and drugs. For instance, the crystal structure of a related compound, highlighting the importance of 5-Chloro-2-methoxypyridin-3-amine derivatives in understanding molecular arrangements and their potential biological activities (Lu Jiu-fu et al., 2015).

Biological Activity Exploration

Further, its derivatives have been explored for their biological activities, such as anticancer properties, highlighting the compound's significance in drug discovery and development processes. The synthesis and evaluation of these derivatives contribute to the broader understanding of their mechanisms of action and potential therapeutic applications (Sato et al., 2016).

Methodological Advances in Chemistry

The chemical's versatility extends to methodological advances in chemistry, such as the development of new protocols for nucleophilic amination of methoxypyridines. This innovative approach offers a concise access to aminopyridines, which are of significant medicinal interest, demonstrating the compound's utility in enhancing synthetic efficiency and expanding the toolkit available for chemical synthesis (Pang, Kaga, & Chiba, 2018).

Charge Transfer Complexation Studies

Additionally, the interaction of 5-amino-2-methoxypyridine derivatives with other molecules has been studied for charge transfer complexation, providing valuable insights into the electronic properties of these compounds. Such studies are fundamental in materials science, particularly in the development of new electronic and photonic materials (Alghanmi & Habeeb, 2015).

Safety And Hazards

“5-Chloro-2-methoxypyridin-3-amine” may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

5-chloro-2-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVZLBYUUJGCEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40669291
Record name 5-Chloro-2-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methoxypyridin-3-amine

CAS RN

886373-70-2
Record name 5-Chloro-2-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Zinc bromide (0.27 g, 1.2 mmol) and 10% platinum on carbon (0.58 g, 2.97 mmol) were added to a solution of 5-chloro-2-methoxy-3-nitropyridine (Preparation 6a, 1.13 g, 5.99 mmol) in ethyl acetate (20 mL) and the resulting mixture was hydrogenated in a Parr apparatus at 10 psi for 2 hours. The mixture was then filtered through diatomaceous earth (Celite®) and the filter cake was washed with ethyl acetate. The combined filtrate and washings were concentrated to give the title compound (0.95 g, 100%) as an oil which was used in the next synthetic step without further purification.
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.27 g
Type
catalyst
Reaction Step One
Yield
100%

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